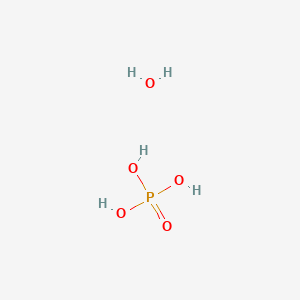
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one: is a heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 . This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 3-methylquinoline using hydrogenation catalysts . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one can undergo oxidation reactions to form quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives
Applications De Recherche Scientifique
Chemistry:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine:
The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the tetrahydro and methyl groups.
5,6,7,8-Tetrahydroquinoline: A derivative lacking the methyl group at the 3-position.
3-Methylquinoline: A compound with a similar structure but without the tetrahydro groups.
Uniqueness:
3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is unique due to its specific substitution pattern and the presence of both tetrahydro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
60169-87-1 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7H,2-5H2,1H3 |
Clé InChI |
OMTAZDWADKFLQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2)[N+](=C1)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[2-([1,1'-Biphenyl]-4-yl)-1,3-oxathiolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B8614760.png)




![2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8614807.png)

